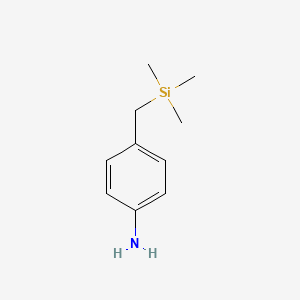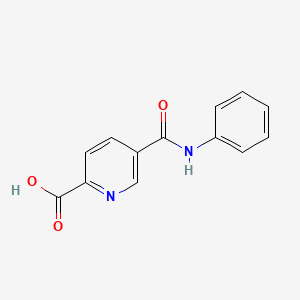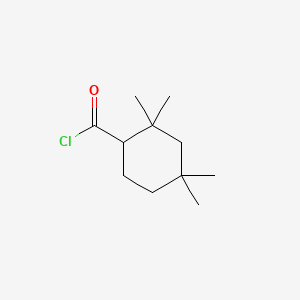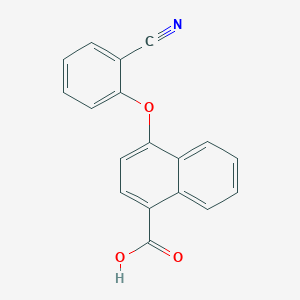urea](/img/structure/B13850726.png)
[(Z)-benzylideneamino](13C)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-benzylideneaminourea is a compound that features a benzylideneamino group attached to a urea molecule labeled with carbon-13. This isotopic labeling is often used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, to track molecular interactions and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzylideneaminourea typically involves the reaction of benzaldehyde with (13C)-urea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (Z)-benzylideneaminourea follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-benzylideneaminourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the benzylidene group under mild conditions.
Major Products
Oxidation: Benzylidene derivatives with oxidized functional groups.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylidene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-benzylideneaminourea has several applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study molecular interactions and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic tests, such as the 13C-urea breath test for detecting Helicobacter pylori infections.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic labeling for detailed analysis.
Mécanisme D'action
The mechanism of action of (Z)-benzylideneaminourea involves its interaction with specific enzymes or molecular targets. For example, in the 13C-urea breath test, the compound is hydrolyzed by the urease enzyme produced by Helicobacter pylori, resulting in the release of 13C-labeled carbon dioxide, which can be detected in the patient’s breath.
Comparaison Avec Des Composés Similaires
(Z)-benzylideneaminourea can be compared with other isotopically labeled compounds such as:
(13C)-urea: Used in similar diagnostic tests but lacks the benzylidene group.
(13C)-benzylideneamine: Similar structure but without the urea moiety.
(13C)-benzylidenehydrazine: Contains a hydrazine group instead of urea.
The uniqueness of (Z)-benzylideneaminourea lies in its combination of the benzylidene group and the isotopically labeled urea, making it a versatile tool for various scientific applications.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
164.17 g/mol |
Nom IUPAC |
[(Z)-benzylideneamino](13C)urea |
InChI |
InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6-/i8+1 |
Clé InChI |
AKGUXECGGCUDCV-VYQLZHSESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N\N[13C](=O)N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)



![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)



![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)
